![molecular formula C23H20N4O3S B2493143 ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203161-22-1](/img/structure/B2493143.png)

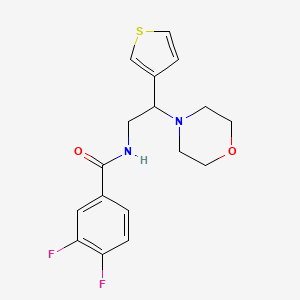

ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including cyclization, nitro reductive cyclization, and reactions with different arylidinemalononitrile derivatives. For example, a novel compound ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was synthesized through an efficient one-pot nitro reductive cyclization method using sodium dithionite as a reductive cyclizing agent in a DMSO medium (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as single-crystal X-ray diffraction. This technique reveals the crystalline structure, including the spatial arrangement of atoms and the presence of hydrogen bonds, which play significant roles in the crystal packing of the compounds. For instance, the structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was studied, highlighting the importance of strong hydrogen bonds in the crystal packing (Yeong et al., 2018).

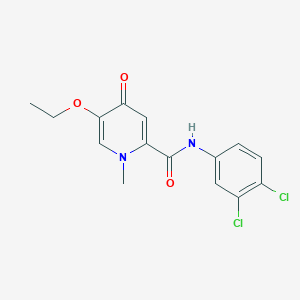

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves interactions with various reagents to form new derivatives, showcasing the versatility of these molecules in synthetic chemistry. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through interactions with different arylidinemalononitrile derivatives, demonstrating the compounds' reactive nature and the formation of new chemical structures (Mohamed, 2021).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is involved in the synthesis of various derivative compounds. These derivatives are created through interactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives in room temperature reactions (Mohamed, 2021). Similar synthesis processes have been reported in other studies, emphasizing the compound's role in producing diverse chemical derivatives (Mohamed, 2014).

Crystallographic Studies

- The compound has been the subject of crystallographic studies, which provide detailed insights into its structural characteristics. For instance, research on related compounds highlights the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, contributing to the understanding of the compound's molecular geometry (Deng et al., 2010).

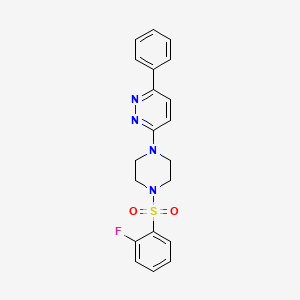

Pharmacological Research

- While information related to drug use, dosage, and side effects is excluded, it's noteworthy that the compound and its derivatives have been studied for potential pharmacological applications. For example, some studies have synthesized novel compounds using this compound as a base, evaluating their anticancer properties (Kumar et al., 2020).

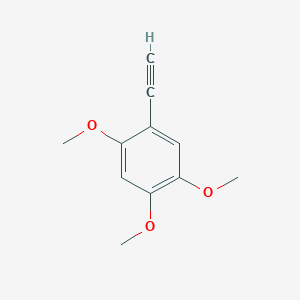

Material Science and Photophysical Properties

- Research has also explored the compound's application in material science, particularly in photophysical studies. Investigations into the photophysical properties of similar compounds can provide valuable insights for developing materials with specific light-absorbing or emitting characteristics (Amati et al., 2010).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For example, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .

Biochemical Pathways

Imidazole derivatives have been shown to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Some imidazole derivatives have been shown to exhibit distinct cytotoxic activity against certain human cancer cell lines in vitro .

Action Environment

For example, the reaction conditions for the synthesis of certain imidazole derivatives were found to be mild enough for the inclusion of a variety of functional groups .

Propriétés

IUPAC Name |

ethyl 2-[(1-phenylbenzimidazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-30-22(29)16-9-11-19-20(16)25-23(31-19)26-21(28)14-8-10-18-17(12-14)24-13-27(18)15-6-4-3-5-7-15/h3-8,10,12-13,16H,2,9,11H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTDTWVOTCAXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)

![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)

![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)